molecular formula C20H25N5O5 B6494888 ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate CAS No. 1351611-25-0

ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate

Cat. No.: B6494888
CAS No.: 1351611-25-0
M. Wt: 415.4 g/mol
InChI Key: YJDPAVIUNMZHGH-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.18556891 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzoyl group and a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of approximately 356.43 g/mol.

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antitumor properties. Notably, they have shown inhibitory activity against key oncogenic targets such as:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : Epidermal Growth Factor Receptor involved in cell proliferation.
  • Aurora-A Kinase : A critical regulator of mitosis.

In vitro studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies .

Anti-inflammatory Activity

The compound also displays promising anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that similar pyrazole derivatives possess significant antibacterial and antifungal activities against various pathogens, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Key modifications to the pyrazole ring or piperazine core can enhance potency and selectivity for specific biological targets. For instance:

ModificationEffect on Activity
Substitution on the benzoyl groupIncreases binding affinity to target proteins
Variations in the pyrazole positionAlters pharmacokinetic properties

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in a phase II trial for melanoma patients with BRAF mutations, showing a significant reduction in tumor size compared to placebo .
  • Case Study 2 : In vitro tests demonstrated that another derivative inhibited inflammation in macrophages by downregulating NF-kB signaling pathways, suggesting its potential use in treating chronic inflammatory diseases .

Properties

IUPAC Name

ethyl 4-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5/c1-4-30-20(28)25-11-9-24(10-12-25)19(27)14-5-7-15(8-6-14)21-17(26)16-13-23(2)22-18(16)29-3/h5-8,13H,4,9-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDPAVIUNMZHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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